molecular formula C15H14F3N3O2S B3556414 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B3556414
M. Wt: 357.4 g/mol
InChI Key: WVCSJOPBBIDNAO-UHFFFAOYSA-N
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Description

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS identifiers: SB83325, MFCD05155029) is an acetamide derivative featuring a 4,6-dimethylpyrimidin-2-ylsulfanyl group linked to an N-[4-(trifluoromethoxy)phenyl] moiety. Its structure combines a pyrimidine ring substituted with methyl groups and a trifluoromethoxy-substituted phenyl group, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c1-9-7-10(2)20-14(19-9)24-8-13(22)21-11-3-5-12(6-4-11)23-15(16,17)18/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSJOPBBIDNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine ring.

    Acetamide Formation: The acetamide moiety is formed by reacting the sulfanyl-substituted pyrimidine with an acylating agent.

    Attachment of the Trifluoromethoxy Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and trifluoromethoxy groups play crucial roles in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 4,6-Diaminopyrimidin-2-yl Analogs: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing a folded conformation. The dihedral angle between pyrimidine and benzene rings ranges from 42.25° to 67.84°, influencing molecular planarity and interaction with biological targets .

Variations in the Aromatic Acceptor Group

  • Chlorophenyl vs. Trifluoromethoxyphenyl :
    Substituting the phenyl group with 4-chlorophenyl () or 4-(trifluoromethoxy)phenyl (target compound) alters electronic effects. The trifluoromethoxy group is strongly electron-withdrawing, improving lipophilicity and resistance to oxidative metabolism compared to chloro substituents .
  • Pyridyl vs.

Structural and Crystallographic Insights

  • Crystal Packing and Conformation: The target compound’s trifluoromethoxy group likely induces distinct packing modes compared to analogs like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where dihedral angles between aromatic rings range from 59.70° to 62.18° .
  • Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution, e.g., reacting 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives in refluxing ethanol ().

Pharmacological and Functional Modifications

  • Dual Sirt2/HDAC6 Inhibitors :
    Analogs such as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide () incorporate thiazole and propargyl groups, enhancing enzyme inhibition through additional binding interactions.

Key Data Tables

Table 1. Structural and Electronic Comparison of Selected Analogs

Compound Name Substituents (R1, R2) Dihedral Angle (°) Key Features
Target Compound R1 = CF3O, R2 = 4,6-dimethyl Not reported High lipophilicity, metabolic stability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide R1 = Cl, R2 = 4,6-diamino 42.25–67.84 Intramolecular H-bond, planar folding
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide R1 = 4-methylpyridin-2-yl Not reported Enhanced polarity, π-π interactions
2-[(4-Hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide R1 = CF3, R2 = 4-hydroxy Not reported Hydrogen-bond donor, reduced stability

Biological Activity

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16F3N3OS
  • Molecular Weight : 363.37 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a sulfanyl group and a trifluoromethoxy phenyl group.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with appropriate thiol and acetamide derivatives under controlled conditions. The synthetic route often employs methods such as nucleophilic substitution and condensation reactions, ensuring high yields and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. Preliminary studies suggest that 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide may possess similar properties due to its sulfanyl and trifluoromethoxy groups which enhance its interaction with microbial targets .

Antiviral Activity

The presence of the trifluoromethoxy group is hypothesized to improve the compound's antiviral efficacy by enhancing lipophilicity, allowing better membrane penetration and interaction with viral proteins. Studies on related compounds have indicated potential antiviral effects against RNA viruses .

The proposed mechanism involves the bioreduction of the nitro group (if present) to form reactive intermediates that can interact with cellular components. The sulfanyl group may also modulate enzyme activity by interacting with thiol-containing proteins, potentially leading to apoptosis in target cells .

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were screened for antimicrobial activity against several Gram-positive and Gram-negative bacteria. Results showed moderate to high inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

CompoundTarget BacteriaInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli12
CPseudomonas aeruginosa10

Case Study 2: Antiviral Efficacy

A comparative study evaluated the antiviral activity of similar compounds against influenza virus strains. The results indicated that compounds with a trifluoromethoxy substitution exhibited higher antiviral activity compared to their non-substituted counterparts .

Q & A

How can researchers optimize the synthetic yield of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide under varying reaction conditions?

Level: Basic (Synthetic Chemistry)
Methodological Answer:
Optimization involves selecting appropriate solvents, reaction temperatures, and stoichiometric ratios. For analogous sulfanyl acetamides, refluxing ethanol (40 mL per 2 mmol substrate) at 120°C for 16 hours improved coupling efficiency between pyrimidine thiols and chloroacetamide intermediates . Post-reaction purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) enhances yield, as demonstrated in pyrimidine-acetamide syntheses with ~31% isolated yield . Monitoring reaction progress using TLC or HPLC ensures intermediate consumption.

What methodological approaches are recommended for resolving structural ambiguities in the crystallographic analysis of sulfanyl acetamide derivatives?

Level: Advanced (Crystallography)
Methodological Answer:
Structural ambiguities in X-ray diffraction data can be addressed using SHELXL for refinement, particularly for handling hydrogen bonding and disorder. For example:

  • Apply multi-scan absorption corrections (e.g., SADABS) during data reduction to mitigate absorption artifacts .
  • Use SHELXL's restraints (e.g., DFIX, DANG) for geometrically constrained atoms like methyl or trifluoromethoxy groups .
  • Validate intermolecular interactions (e.g., N–H⋯N hydrogen bonds) using PLATON to confirm intramolecular stabilization, as seen in N-(4-chlorophenyl) analogs .

How do substituents on the pyrimidine ring influence the molecular conformation and crystal packing of related acetamide compounds?

Level: Advanced (Structural Chemistry)
Methodological Answer:
Substituents like methyl or trifluoromethoxy groups alter dihedral angles between the pyrimidine and aryl rings, affecting crystal packing. For instance:

  • In N-(4-chlorophenyl) analogs, methyl groups on pyrimidine reduce steric hindrance, resulting in dihedral angles of 42.25°–67.84° between rings .
  • Trifluoromethoxy groups increase hydrophobic interactions, favoring layered packing motifs. Compare with SIRT2-14a (PDB: 5DY4), where 4,6-dimethylpyrimidine and trifluoromethoxy groups stabilize π-stacking and van der Waals contacts .

What are the best practices for selecting solvent systems in the crystallization of sulfanyl acetamide derivatives to achieve high-quality single crystals?

Level: Basic (Crystallization Techniques)
Methodological Answer:
Slow evaporation of mixed solvents (e.g., chloroform:acetone, 1:5 v/v) is effective for growing diffraction-quality crystals. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide crystallized in this system, yielding monoclinic (P21/c) crystals with Z = 8 . Pre-saturation of solutions at 293 K and gradual solvent removal minimize disorder.

How can structure-activity relationship (SAR) studies be designed using crystallographic data of sulfanyl acetamides targeting enzymes like SIRT2?

Level: Advanced (Medicinal Chemistry)
Methodological Answer:
SAR studies leverage high-resolution crystallographic data (e.g., SIRT2-14a at 1.77 Å resolution, PDB: 5DY4) to map ligand-enzyme interactions . Key steps include:

  • Docking Simulations: Align the acetamide scaffold into SIRT2's binding pocket using AutoDock Vina, focusing on hydrophobic interactions with Val233 and His186.
  • Mutagenesis Validation: Test key residues (e.g., F96A or N168A) to confirm binding hotspots.
  • Activity Assays: Couple crystallographic data with enzymatic inhibition assays (e.g., fluorometric SIRT2 activity kits) to correlate binding modes with IC₅₀ values.

What strategies are effective in analyzing hydrogen bonding networks to explain conformational stability in sulfanyl acetamide crystals?

Level: Advanced (Computational Chemistry)
Methodological Answer:
Hydrogen bonding networks can be analyzed using:

  • PLATON: Generate interaction diagrams (e.g., N–H⋯N bonds in N-(4-chlorophenyl) analogs stabilize folded conformations) .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯H, C⋯O) using CrystalExplorer.
  • DFT Calculations: Compute bond energies (e.g., at B3LYP/6-31G* level) to compare intramolecular vs. intermolecular stabilization .

How should researchers address data contradictions between experimental and computational models of sulfanyl acetamide conformers?

Level: Advanced (Data Analysis)
Methodological Answer:
Resolve discrepancies by:

  • Refinement Checks: Re-examine SHELXL refinement parameters (e.g., R1 > 5% may indicate overfitting) .
  • Dynamic Simulations: Perform molecular dynamics (MD) in explicit solvent (e.g., GROMACS) to identify flexible regions.
  • Cross-Validation: Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI) to validate torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

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